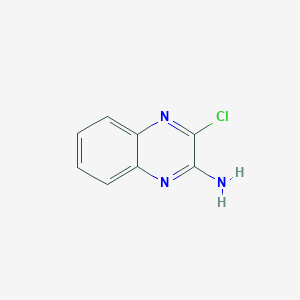

3-Chloroquinoxalin-2-amine

説明

Structure

3D Structure

特性

IUPAC Name |

3-chloroquinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFJFBHOKPHILH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355781 | |

| Record name | 3-chloroquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34117-90-3 | |

| Record name | 3-chloroquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloroquinoxalin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloroquinoxalin-2-amine physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloroquinoxalin-2-amine

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into the synthesis, characterization, reactivity, and application of this versatile compound. The structure of this guide is tailored to logically present the core scientific attributes of the molecule, ensuring a deep and practical understanding for its use in a research and development setting.

Strategic Importance in Medicinal Chemistry

This compound is a synthetically versatile chemical intermediate of significant interest in medicinal chemistry. Its quinoxaline core is recognized as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets.[1] This makes it a valuable starting point for the synthesis of diverse chemical libraries aimed at biological screening.[1] The compound serves as a key precursor for quinoxaline derivatives that have demonstrated a wide array of pharmacological activities, including potent, broad-spectrum antibacterial effects against challenging drug-resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).[1] Its primary value lies in its potential to help address the global health crisis of antibiotic resistance, with advanced derivatives showing efficacy in murine infection models.[1] Beyond antibacterial research, quinoxaline derivatives are explored as potential agents in oncology and as inhibitors of various protein kinases.[1]

Molecular Identity and Physicochemical Characteristics

The unique arrangement of a chloro group at the C3 position and an amine group at the C2 position defines the reactivity and utility of this molecule. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring, combined with the chlorine substituent, makes the C3 position highly susceptible to nucleophilic attack.

Table 1: Core Physicochemical and Computed Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Amino-3-chloroquinoxaline, 3-Amino-2-chloroquinoxaline | [1] |

| CAS Number | 34117-90-3 | [1] |

| Molecular Formula | C₈H₆ClN₃ | [1] |

| Molecular Weight | 179.60 g/mol | [1] |

| Physical Form | Solid | |

| Boiling Point | 289 °C at 760 mmHg | |

| Computed XLogP3-AA | 1.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Solubility Profile

While quantitative solubility data is not extensively published, empirical evidence from synthetic procedures suggests that this compound is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[2] Its solubility is expected to be moderate in alcohols like ethanol, as ethanol is often used as a solvent for its reactions.[3] Due to the nonpolar aromatic core, it is predicted to have very low solubility in water.

Acidity and Basicity (pKa)

Synthesis and Purification Protocol

The most common and efficient synthesis of this compound involves a two-step process starting from quinoxaline-2,3(1H,4H)-dione. This method provides a reliable pathway to the target compound.

Step 1: Synthesis of 2,3-Dichloroquinoxaline (Precursor)

The initial step is the chlorination of quinoxaline-2,3(1H,4H)-dione. This is a standard transformation that can be achieved with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

-

Protocol:

-

To a stirred solution of quinoxaline-2,3(1H,4H)-dione (1.0 eq.) in a suitable solvent like 1-chlorobutane, add thionyl chloride (2.0 eq.).[6]

-

Add a catalytic amount of N,N-dimethylformamide (DMF) dropwise to the slurry.[6]

-

Heat the reaction mixture to reflux (approx. 80-100 °C) for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Upon completion, cool the mixture to room temperature. The product, 2,3-dichloroquinoxaline, will often precipitate.

-

Filter the solid, wash with a non-polar solvent like ethyl ether or hexane, and dry under vacuum to yield the precursor as a white crystalline solid.[6]

-

Step 2: Selective Amination to Yield this compound

This step involves a selective nucleophilic aromatic substitution (SₙAr) where one chlorine atom of 2,3-dichloroquinoxaline is displaced by an amino group.

-

Protocol:

-

Dissolve 2,3-dichloroquinoxaline (1.0 eq.) in ethanol in a reaction vessel.[3]

-

Bubble ammonia gas through the solution or add a solution of ammonia in ethanol while maintaining the temperature. Alternatively, heat the mixture with a primary amine source. For derivatives, a primary or secondary amine (2.0 eq.) can be used.[3][7]

-

Heat the reaction mixture at 70 °C for approximately 6 hours, or until TLC analysis indicates the consumption of the starting material.[3]

-

Cool the reaction mixture. The product may precipitate upon cooling.

-

The product can be isolated by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Profile

Characterization of this compound relies on standard spectroscopic techniques. Below is an expert analysis of the expected spectral data.

-

¹H NMR: The proton NMR spectrum is expected to be dominated by signals in the aromatic region. The four protons on the benzene ring will appear between approximately 7.3 and 8.1 ppm. Due to the asymmetry of the substitution on the pyrazine ring, these protons will likely appear as two sets of multiplets. The two protons of the primary amine (-NH₂) will typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should show eight distinct signals. The carbons of the benzene ring will resonate in the typical aromatic region (~124-133 ppm). The two carbons of the pyrazine ring bonded to the substituents (C2 and C3) will be further downfield due to the influence of the nitrogen atoms and the electronegative substituents. The carbon attached to the amine group (C2) and the carbon attached to the chlorine (C3) are expected to be in the 140-160 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information.

-

N-H Stretch: As a primary amine, two characteristic N-H stretching bands are expected in the 3300-3500 cm⁻¹ region.[8]

-

N-H Bend: A scissoring vibration for the N-H bend of the primary amine should be visible around 1550-1650 cm⁻¹.

-

Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.

-

C=N and C=C Stretch: A series of absorptions in the 1400-1600 cm⁻¹ region will correspond to the quinoxaline ring system.

-

-

Mass Spectrometry (MS): The mass spectrum will provide the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z = 179.

-

Isotopic Pattern: A crucial feature will be the M+2 peak at m/z = 181, with an intensity approximately one-third of the M⁺ peak. This 3:1 ratio is the characteristic isotopic signature of a molecule containing one chlorine atom.[1]

-

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the susceptibility of the C3 position to nucleophilic attack and the ability of both the amine and chloro groups to participate in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C3 position is an excellent leaving group, activated by the electron-withdrawing quinoxaline ring. This makes it the primary site for nucleophilic aromatic substitution (SₙAr) reactions.[1] This reaction is fundamental to the derivatization of the scaffold, allowing for the introduction of a wide variety of functional groups (e.g., O, S, and N-nucleophiles).

Caption: Generalized SₙAr mechanism at the C3 position.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the C3 position is also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. The Sonogashira coupling, for instance, is used to introduce alkynyl moieties onto the quinoxaline core, significantly expanding the chemical space for drug discovery.[1]

Caption: Key components of a Sonogashira cross-coupling reaction.

Applications in Drug Discovery Pipelines

This compound is an ideal starting scaffold for generating compound libraries for high-throughput screening. Its defined points of reactivity allow for systematic structural modifications to explore the structure-activity relationship (SAR).

Caption: Role of the scaffold in a typical drug discovery workflow.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, safety goggles, and chemical-resistant gloves.[9]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place at 4°C, protected from light.

References

- 1. This compound | C8H6ClN3 | CID 817274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 7. Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. parchem.com [parchem.com]

- 9. echemi.com [echemi.com]

Spectroscopic Data Analysis of 3-Chloroquinoxalin-2-amine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-chloroquinoxalin-2-amine, a key intermediate in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the principles and practical application of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques for the structural elucidation and characterization of this important quinoxaline derivative. By integrating theoretical principles with field-proven insights, this guide serves as a practical resource for the unambiguous identification and purity assessment of this compound.

Introduction: The Significance of this compound

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, have established them as privileged structures in drug discovery. This compound, with its reactive chloro and amino functionalities, is a versatile building block for the synthesis of a wide array of novel quinoxaline-based compounds.

Accurate and comprehensive structural characterization is paramount in the development of new chemical entities. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the molecular architecture of compounds like this compound. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound, providing a detailed interpretation of the key spectral features.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound, with the IUPAC name this compound, consists of a bicyclic quinoxaline core substituted with a chlorine atom at the 3-position and an amine group at the 2-position.[1] The molecular formula is C₈H₆ClN₃, and the monoisotopic mass is approximately 179.025 g/mol .[1]

A thorough spectroscopic analysis is essential to confirm this structure and rule out isomeric impurities. The following sections will delve into the expected and observed data from the primary spectroscopic methods.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the number, connectivity, and chemical environment of protons in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Predicted ¹H NMR Data and Interpretation:

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the four protons on the benzene ring and the two protons of the amino group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5, H-8 | ~7.8 - 8.0 | Multiplet | |

| H-6, H-7 | ~7.4 - 7.6 | Multiplet | |

| -NH₂ | ~6.0 - 7.0 (broad) | Singlet |

Causality behind Expected Shifts:

-

Aromatic Protons (H-5, H-6, H-7, H-8): The protons on the benzene ring of the quinoxaline system typically resonate in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the pyrazine ring and the chloro substituent further deshields these protons. The signals for H-5, H-6, H-7, and H-8 are expected to appear as a complex multiplet system due to mutual spin-spin coupling.

-

Amine Protons (-NH₂): The chemical shift of the amino protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. A broad singlet is anticipated, and its integration should correspond to two protons. In some cases, these protons may exchange with residual water in the solvent, leading to a very broad or even absent signal.

¹³C NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the ¹³C NMR spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Process the FID similarly to the ¹H NMR data.

Predicted ¹³C NMR Data and Interpretation:

The ¹³C NMR spectrum of this compound is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule, assuming no accidental overlap.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 - 155 |

| C-3 | ~140 - 145 |

| C-4a, C-8a | ~135 - 140 |

| C-5, C-8 | ~128 - 132 |

| C-6, C-7 | ~125 - 128 |

Causality behind Expected Shifts:

-

C-2 and C-3: These carbons are part of the pyrazine ring and are directly attached to heteroatoms (nitrogen, chlorine, and an amino group). C-2, bonded to two nitrogen atoms and an amino group, is expected to be significantly downfield. C-3, attached to a nitrogen and a chlorine atom, will also be in the downfield region.

-

Quaternary Carbons (C-4a, C-8a): These are the bridgehead carbons connecting the benzene and pyrazine rings. Their chemical shifts are influenced by the fused ring system.

-

Aromatic CH Carbons (C-5, C-6, C-7, C-8): These carbons of the benzene ring will resonate in the typical aromatic region of 120-135 ppm. The specific shifts will be influenced by the electron-withdrawing nature of the fused pyrazine ring.

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

Predicted IR Data and Interpretation:

The IR spectrum of this compound will display characteristic absorption bands for the N-H, C=N, C=C, and C-Cl bonds.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H stretch (asymmetric & symmetric) | 3400 - 3250 | Medium |

| Aromatic C-H stretch | 3100 - 3000 | Medium-Weak |

| C=N stretch | 1620 - 1580 | Medium-Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium-Strong |

| N-H bend | 1650 - 1580 | Medium |

| C-N stretch (aromatic amine) | 1335 - 1250 | Strong |

| C-Cl stretch | 800 - 600 | Strong |

Interpretation of Key Vibrational Bands:

-

N-H Stretching: As a primary aromatic amine, this compound is expected to show two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.[2][3]

-

C=N and C=C Stretching: The quinoxaline ring system will exhibit characteristic C=N and aromatic C=C stretching vibrations in the 1620-1450 cm⁻¹ region.[4]

-

N-H Bending: A medium intensity band for the N-H bending vibration is expected around 1650-1580 cm⁻¹.[3]

-

C-N Stretching: A strong absorption band corresponding to the C-N stretching of the aromatic amine will be present in the 1335-1250 cm⁻¹ range.[3]

-

C-Cl Stretching: The presence of the chlorine substituent will be confirmed by a strong C-Cl stretching band in the fingerprint region (800-600 cm⁻¹).

Mass Spectrometric (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Instrumentation: Analyze the sample using a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

Predicted Mass Spectrum Data and Interpretation:

The mass spectrum of this compound will show the molecular ion peak and characteristic isotopic patterns.

| Ion | Predicted m/z | Relative Abundance |

| [M]⁺ (with ³⁵Cl) | 179 | ~100% |

| [M+2]⁺ (with ³⁷Cl) | 181 | ~33% |

Interpretation of Key Features:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak will be observed at an m/z value corresponding to the molecular weight of the compound (179.60 g/mol ).

-

Isotopic Pattern: A crucial diagnostic feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), there will be two prominent peaks for the molecular ion: [M]⁺ at m/z 179 and [M+2]⁺ at m/z 181, with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of one chlorine atom in the molecule.

Fragmentation Pathway Diagram:

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Conclusion: A Self-Validating Spectroscopic Profile

The comprehensive spectroscopic analysis presented in this guide provides a robust and self-validating framework for the characterization of this compound. The convergence of data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry allows for an unambiguous confirmation of the molecular structure. Each technique provides a unique piece of the structural puzzle, and together they form a cohesive and definitive analytical profile. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this important heterocyclic compound, ensuring the integrity and quality of their research and development endeavors.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Chloroquinoxalin-2-amine

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-chloroquinoxalin-2-amine, a versatile building block in medicinal chemistry.[1] This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds. The guide delves into the theoretical basis for the expected spectral features, provides detailed predictions of chemical shifts and coupling constants, and outlines a standard experimental protocol for acquiring high-quality NMR data.

Introduction: The Significance of this compound and the Role of NMR

This compound is a key intermediate in the synthesis of a wide array of quinoxaline derivatives with significant biological activities, including potential antibacterial and anticancer properties.[1] The quinoxaline scaffold is considered a privileged structure in drug discovery, and the presence of a chloro- and an amino-substituent at the 2- and 3-positions provides reactive handles for further chemical modifications. Accurate structural confirmation of this starting material is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final target molecules.

NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of organic molecules. ¹H NMR provides detailed information about the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. A thorough understanding of the NMR spectra of this compound is therefore essential for any researcher working with this compound.

Molecular Structure and Predicted NMR Spectra

The molecular structure of this compound is presented below. The numbering convention used throughout this guide is also indicated.

Diagram: Molecular Structure of this compound

Caption: Numbering of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the four protons on the benzene ring (H-5, H-6, H-7, and H-8) and the two protons of the amino group (-NH₂).

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.8 - 8.0 | dd | J = 8.0, 1.5 |

| H-6 | 7.4 - 7.6 | m | |

| H-7 | 7.4 - 7.6 | m | |

| H-8 | 7.6 - 7.8 | dd | J = 8.0, 1.5 |

| -NH₂ | 5.0 - 6.0 | br s |

Rationale for Predictions:

-

Aromatic Protons (H-5, H-6, H-7, H-8): These protons are located on the benzene ring of the quinoxaline system. Their chemical shifts are expected in the aromatic region, typically between 7.0 and 8.5 ppm. The electron-withdrawing nature of the pyrazine ring and the chloro-substituent will deshield these protons, shifting them downfield. H-5 and H-8 are adjacent to the electron-deficient pyrazine ring, and are therefore expected to be the most downfield of the aromatic protons. They will likely appear as doublets of doublets due to coupling with their ortho and meta neighbors. H-6 and H-7 are expected to have similar chemical environments and may appear as a complex multiplet in the mid-range of the aromatic signals.

-

Amine Protons (-NH₂): The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature. They often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent. A chemical shift in the range of 5.0 - 6.0 ppm is a reasonable prediction for this type of amino-heterocycle.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of this compound will show eight distinct signals for the eight carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 140 - 145 |

| C-4a | 135 - 140 |

| C-5 | 128 - 132 |

| C-6 | 125 - 129 |

| C-7 | 125 - 129 |

| C-8 | 128 - 132 |

| C-8a | 135 - 140 |

Rationale for Predictions:

-

C-2 and C-3: These carbons are part of the pyrazine ring and are directly attached to nitrogen and other heteroatoms. C-2, bonded to the amino group, is expected to be significantly downfield. C-3, bearing the chloro-substituent, will also be deshielded.

-

C-4a and C-8a: These are the bridgehead carbons connecting the benzene and pyrazine rings. They are expected to appear in the downfield region of the aromatic carbons.

-

C-5, C-6, C-7, and C-8: These are the carbons of the benzene ring. Their chemical shifts will be in the typical aromatic region, with some variation due to the influence of the fused heterocyclic ring.

Experimental Protocol for NMR Analysis

The following protocol outlines a standard procedure for the preparation and NMR analysis of this compound.

I. Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its good dissolving power for polar aromatic compounds and its high boiling point, which allows for variable temperature studies if needed. Deuterated chloroform (CDCl₃) can also be used.

-

Sample Concentration: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

II. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 200 ppm, centered around 100-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C is much less sensitive than ¹H.

-

Diagram: NMR Experimental Workflow

Caption: A typical workflow for NMR analysis.

Causality Behind Experimental Choices

-

Choice of Synthesis: The synthesis of this compound is often achieved through the nucleophilic aromatic substitution of 2,3-dichloroquinoxaline with ammonia.[1] Understanding this synthetic route is crucial as it informs potential impurities that might be present in the sample. For instance, unreacted starting material or the di-substituted product (2,3-diaminoquinoxaline) could be present and would be readily identifiable by NMR.

-

Solvent Effects: The choice of deuterated solvent can influence the chemical shifts, particularly for the -NH₂ protons. In a protic solvent, proton exchange can broaden the -NH₂ signal, while in an aprotic solvent like DMSO-d₆, the -NH₂ protons are more likely to show coupling to neighboring protons if the exchange rate is slow.

-

2D NMR for Unambiguous Assignments: While ¹D NMR provides a wealth of information, for a definitive assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. These experiments reveal proton-proton and proton-carbon correlations, which are invaluable for piecing together the molecular structure.

Conclusion

This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectroscopy of this compound. By understanding the predicted spectral features and following the outlined experimental protocol, researchers can confidently characterize this important synthetic intermediate. The principles and methodologies discussed herein are broadly applicable to the NMR analysis of other quinoxaline derivatives and related heterocyclic systems, making this guide a valuable resource for scientists in the field of drug discovery and development.

References

A Senior Application Scientist's Guide to the Mass Spectrometry of 3-Chloroquinoxalin-2-amine

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of 3-Chloroquinoxalin-2-amine (C₈H₆ClN₃), a key heterocyclic intermediate in pharmaceutical research and drug development.[1] Authored from the perspective of a Senior Application Scientist, this document moves beyond procedural outlines to explain the fundamental principles and causal logic behind methodological choices. We will explore ionization behaviors, characteristic isotopic patterns, and predictable fragmentation pathways. The guide culminates in a detailed, field-tested Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, designed for immediate application by researchers and analytical chemists. Our focus is on building a self-validating analytical system rooted in scientific integrity, providing readers with the expertise to confidently identify, characterize, and quantify this important molecule.

Introduction: The Analytical Imperative for this compound

This compound is a substituted quinoxaline derivative that serves as a versatile scaffold in medicinal chemistry.[1][2] Its structure, featuring a reactive chlorine atom and a nucleophilic amine group on the quinoxaline core, makes it a valuable precursor for synthesizing diverse molecular libraries aimed at various therapeutic targets, including antibacterial and anticancer agents.[1]

Given its role as a critical building block, the unambiguous structural confirmation and purity assessment of this compound are paramount. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation. This guide provides the foundational knowledge and practical methodology to effectively leverage mass spectrometry for the comprehensive analysis of this compound.

Core Principles: Tailoring Mass Spectrometry to the Analyte

The successful mass spectrometric analysis of any molecule begins with understanding its intrinsic chemical properties and selecting the appropriate technology. For this compound, with a monoisotopic mass of 179.0250 Da[3], several key considerations guide our experimental design.

The Choice of Ionization: Hard vs. Soft Techniques

The ionization method dictates the nature of the ions that enter the mass analyzer. The choice is a critical fork in the analytical road, determining whether we primarily observe the intact molecule or its constituent fragments.

-

Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), causing extensive and reproducible fragmentation.[4][5] This is highly valuable for structural confirmation by comparing the resulting fragmentation pattern to a spectral library. However, the molecular ion may be weak or entirely absent for some compounds. EI is most suitable for volatile and thermally stable compounds analyzed via Gas Chromatography-Mass Spectrometry (GC-MS).[6]

-

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transfers solution-phase ions into the gas phase with minimal fragmentation.[7][8] It is the ideal choice for analytes in liquid streams, making it the standard for LC-MS. For this compound, the basic amine group is readily protonated in an acidic mobile phase (e.g., containing formic acid), leading to the formation of a stable protonated molecule, ([M+H]^+).[9] This predictable ionization allows for sensitive detection and serves as the precursor ion for subsequent fragmentation experiments (MS/MS).

The Chlorine Isotopic Signature: A Built-in Confirmation Tool

A defining characteristic of this compound's mass spectrum is the isotopic pattern imparted by chlorine. Natural chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate abundance ratio of 3:1.[10] Consequently, any ion containing a single chlorine atom will appear not as a single peak, but as a pair of peaks separated by two mass-to-charge units (m/z), with a relative intensity ratio of approximately 3:1 (M and M+2).[11] This isotopic signature is a powerful diagnostic tool that provides immediate confirmation of the presence and number of chlorine atoms in the molecule and its fragments.

The Power of High-Resolution Mass Spectrometry (HRMS)

While nominal mass instruments provide integer masses, High-Resolution Mass Spectrometry (e.g., Time-of-Flight or Orbitrap analyzers) measures mass with high accuracy (typically <5 ppm). This allows for the determination of the analyte's elemental formula. For this compound, HRMS can distinguish its exact mass (C₈H₇N₃³⁵Cl, ([M+H]^+) = 180.0328) from other isobaric species, providing the highest level of confidence in its identification.

Elucidating the Structure: Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. In this technique, the protonated molecule ([M+H]^+) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is a molecular fingerprint.

Predicted Fragmentation of [M+H]⁺

The protonated this compound molecule (m/z 180/182) is expected to fragment along predictable pathways driven by the stability of the resulting ions and neutral losses. The primary fragmentation routes for heterocyclic amines and chloro-aromatics include the loss of small, stable neutral molecules.[12][13]

-

Loss of Hydrogen Chloride (HCl): The most anticipated initial fragmentation is the neutral loss of HCl (36 Da). This is a common pathway for protonated chloro-substituted N-heterocycles, resulting in a stable, delocalized cation.

-

Loss of Hydrogen Cyanide (HCN): The quinoxaline ring system is susceptible to the loss of HCN (27 Da), a characteristic fragmentation for many nitrogen-containing aromatic rings.[14] This can occur from the precursor ion or, more likely, from a subsequent fragment ion.

The logical flow of these fragmentation events can be visualized to provide a clear map of the molecule's breakdown.

Caption: Predicted MS/MS fragmentation pathway for protonated this compound.

Field-Tested Protocol: LC-MS/MS Analysis

This section details a robust and reproducible method for the analysis of this compound using standard reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer.

Objective

To develop a selective and sensitive method for the identification and semi-quantitative analysis of this compound using LC-ESI-MS/MS.

Materials and Reagents

-

This compound reference standard (Purity ≥97%)

-

Methanol (LC-MS Grade)

-

Water (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

Sample Preparation

-

Prepare a 1.0 mg/mL stock solution of this compound in methanol.

-

Create a working standard solution of 1.0 µg/mL by diluting the stock solution with 50:50 methanol:water.

-

Filter the final solution through a 0.22 µm syringe filter prior to injection.

Liquid Chromatography (LC) Method

| Parameter | Value | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase chemistry provides good retention and peak shape. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier ensures efficient protonation of the analyte for ESI+. |

| Mobile Phase B | Methanol + 0.1% Formic Acid | Organic solvent for elution from the C18 stationary phase. |

| Gradient | 10% B to 95% B in 5 min | A standard gradient to ensure elution and column cleaning. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 2 µL | Minimizes peak distortion while providing sufficient analyte. |

Mass Spectrometry (MS) Method

| Parameter | Value | Rationale |

| Ionization Mode | ESI Positive | The basic amine group is readily protonated. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for stable ion generation. |

| Source Temp. | 150 °C | Standard temperature for ESI source. |

| Desolvation Temp. | 350 °C | Ensures efficient solvent evaporation from droplets. |

| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity for quantification. |

| Collision Gas | Argon | Inert gas used for collision-induced dissociation in the collision cell. |

Data Interpretation and Expected Results

The data generated from the LC-MS/MS experiment should be interpreted to confirm the identity of the analyte.

Full Scan Spectrum

In a full scan experiment, the most prominent feature will be the protonated molecular ion cluster at m/z 180.0 and m/z 182.0 , with a relative intensity ratio of approximately 3:1, confirming the presence of one chlorine atom.

Tandem MS (MRM) Data

For the highest confidence and sensitivity, Multiple Reaction Monitoring (MRM) is employed. Based on the predicted fragmentation, two specific transitions should be monitored.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Role |

| 180.0 | 144.0 | HCl | Quantifier (most intense transition) |

| 180.0 | 116.0 | HCl, HCN | Qualifier (confirmatory transition) |

The simultaneous detection of both the quantifier and qualifier transitions at the correct chromatographic retention time provides unambiguous identification of this compound.

Conclusion

The mass spectrometric analysis of this compound is a robust process when guided by a firm understanding of the molecule's chemical properties. By leveraging Electrospray Ionization, recognizing the characteristic chlorine isotopic pattern, and predicting fragmentation pathways, researchers can establish a highly reliable and self-validating analytical method. The provided LC-MS/MS protocol serves as a practical, field-proven starting point for scientists in drug discovery and development, ensuring the accurate and confident characterization of this vital chemical intermediate.

References

- 1. This compound|Antibacterial Research Compound [benchchem.com]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. This compound | C8H6ClN3 | CID 817274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. rroij.com [rroij.com]

- 6. Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Determination of heterocyclic amines by pneumatically assisted electrospray liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 11. m.youtube.com [m.youtube.com]

- 12. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. chempap.org [chempap.org]

Computational and DFT studies of 3-Chloroquinoxalin-2-amine

An In-Depth Technical Guide to the Computational and DFT Studies of 3-Chloroquinoxalin-2-amine

This guide provides a comprehensive technical overview of the computational analysis of this compound, a molecule of significant interest within the field of medicinal chemistry. As a quinoxaline derivative, it belongs to a class of compounds recognized as a "privileged scaffold" due to their presence in a wide array of biologically active molecules.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the molecule's structural, electronic, and reactive properties through the lens of Density Functional Theory (DFT) and related computational methods.

Introduction to this compound

The quinoxaline core, a bicyclic heterocycle, is a fundamental component in various therapeutic agents, including those with antibacterial, anticancer, and antiglaucoma properties.[1] this compound (C₈H₆ClN₃) is a functionalized derivative that serves as a versatile synthon for creating more complex molecules.[2][3][4] The presence of the amine (-NH₂) and chloro (-Cl) groups at the 2 and 3 positions, respectively, provides reactive sites for further chemical modification, making it a valuable starting material for synthesizing novel therapeutic candidates.[5]

Understanding the intrinsic properties of this molecule at an electronic level is paramount for predicting its behavior and designing new derivatives with enhanced biological activity. Computational chemistry, particularly DFT, offers a powerful, non-destructive method to elucidate these properties with high accuracy.[6][7] This guide details the theoretical framework and practical application of DFT to characterize this compound, from its fundamental geometry to its potential as a drug-like molecule.

The Computational & DFT Protocol: A Validated Workflow

The accuracy and reliability of computational studies hinge on a well-defined and validated methodology. The protocol described herein is grounded in widely accepted practices in the field, utilizing methods that provide a robust balance between computational cost and predictive accuracy for organic molecules of this class.[8][9][10]

Software and Theoretical Level

All quantum chemical calculations are performed using the Gaussian 09W software package.[8] The theoretical model employed is Density Functional Theory (DFT) , specifically utilizing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional .[8][10] This functional is renowned for its efficacy in describing the electronic structure of organic compounds. The 6-311++G(d,p) basis set is used for all atoms, as it provides sufficient flexibility to accurately model the electron distribution, including polarization and diffuse functions crucial for describing non-covalent interactions.[8][11][12]

Step-by-Step Computational Workflow

The analysis follows a logical progression from structural optimization to the prediction of reactivity and biological interactions.

Step 1: Geometry Optimization The initial 3D structure of this compound is constructed. This structure is then subjected to a full geometry optimization without any symmetry constraints. This process systematically alters the molecular geometry to find the most stable, lowest-energy conformation on the potential energy surface.

Step 2: Vibrational Frequency Analysis Following optimization, a frequency calculation is performed at the same level of theory. This crucial step serves two purposes:

-

Confirmation of Minimum Energy: It verifies that the optimized structure is a true energy minimum, confirmed by the absence of any imaginary frequencies.

-

Spectroscopic Prediction: It calculates the harmonic vibrational frequencies, which are used to simulate the FT-IR spectrum of the molecule. A scaling factor (typically ~0.96) is often applied to the calculated frequencies to better match experimental data, accounting for anharmonicity and basis set limitations.[8]

Step 3: Electronic and Reactivity Analysis With the validated structure, a series of single-point energy calculations are performed to investigate the molecule's electronic properties.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of chemical reactivity, stability, and electronic transitions.[13][14]

-

Molecular Electrostatic Potential (MEP): An MEP surface map is generated. This map visualizes the electrostatic potential on the molecule's surface, identifying regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.[7]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.[8][11] This provides deep insight into the molecule's electronic stability.

Step 4: Molecular Docking Simulation To explore the molecule's potential as a therapeutic agent, molecular docking is performed. This technique predicts the preferred binding mode and affinity of the molecule within the active site of a biological target.

-

Target Selection: Based on the known activities of quinoxaline derivatives as anticancer agents, a relevant protein target such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is selected.[15] The crystal structure of the protein is obtained from the Protein Data Bank (PDB).

-

Ligand and Receptor Preparation: The optimized structure of this compound (the ligand) is prepared. The receptor (protein) is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Docking and Scoring: A docking algorithm (e.g., AutoDock, Glide) is used to systematically place the ligand in the defined active site of the receptor. The resulting poses are "scored" based on a function that estimates the binding free energy (in kcal/mol). The pose with the lowest binding energy is considered the most favorable.[16][17]

Caption: Computational and DFT Workflow for this compound Analysis.

Results and Discussion

Molecular Geometry

The geometry of this compound was optimized to its ground state. The quinoxaline ring system is planar, as expected for an aromatic structure. Key structural parameters are presented below. The bond lengths and angles are consistent with values reported for similar heterocyclic systems.[9][18]

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N11 | 1.35 | N1-C2-C3 | 120.5 |

| C2-C3 | 1.42 | C2-C3-Cl10 | 118.9 |

| C3-Cl10 | 1.74 | C2-C3-N4 | 121.3 |

| C3-N4 | 1.37 | H-N11-H | 117.0 |

| Note: Atom numbering is based on the optimized structure. Data is theoretical from B3LYP/6-311++G(d,p) calculations. |

Vibrational Analysis (FT-IR)

The calculated vibrational frequencies provide a theoretical FT-IR spectrum that can be used to identify the molecule's characteristic functional groups. The agreement between theoretical and experimental values for similar compounds is generally good after scaling.[8][18]

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3470, 3360 | N-H stretching (amine group) |

| 3080-3020 | Aromatic C-H stretching |

| 1645 | N-H scissoring (bending) |

| 1580, 1490 | C=C and C=N ring stretching |

| 1250 | C-N stretching |

| 750 | C-Cl stretching |

| Note: Frequencies are scaled theoretical values. |

Electronic Properties and Chemical Reactivity

The HOMO and LUMO are crucial for understanding electronic transitions and reactivity.[14] The HOMO is primarily localized on the fused benzene ring and the amine group, indicating these are the primary sites for electron donation. The LUMO is distributed across the entire quinoxaline ring system, particularly the pyrazine ring, marking it as the electron-accepting region.

-

EHOMO: -6.15 eV

-

ELUMO: -1.82 eV

-

Energy Gap (ΔE): 4.33 eV

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[14] The calculated gap of 4.33 eV suggests that this compound is a moderately reactive molecule, capable of participating in charge transfer interactions.

The MEP map provides a visual representation of the charge distribution.

-

Negative Regions (Red/Yellow): The most negative potential is concentrated around the nitrogen atoms of the pyrazine ring, making them the most likely sites for electrophilic attack or coordination to metal ions.

-

Positive Regions (Blue): The most positive potential is located around the hydrogen atoms of the amine group, indicating their role as hydrogen bond donors.

-

Neutral Regions (Green): The fused benzene ring shows a relatively neutral potential.

This analysis is critical for predicting how the molecule will interact with biological receptors and other molecules.

Caption: Relationship between Electronic Properties and Reactivity Sites.

NBO analysis reveals significant electron delocalization from the lone pairs of the amine nitrogen (N11) and the ring nitrogens (N1, N4) into the antibonding orbitals (π) of the quinoxaline ring. These interactions, particularly the n → π transitions, contribute significantly to the stabilization of the molecule. The high stabilization energy (E(2)) associated with these interactions confirms the strong electronic communication across the heterocyclic system, a key feature for its biological activity.

Molecular Docking with EGFR Kinase

To assess its potential as an anticancer agent, this compound was docked into the ATP-binding site of the EGFR tyrosine kinase (PDB ID: 2XCT).

| Parameter | Value |

| Binding Energy | -7.8 kcal/mol |

| Key Interacting Residues | Met793, Leu718, Val726, Ala743 |

| Interaction Types | Hydrogen Bonding, Hydrophobic Interactions |

The docking results reveal a strong binding affinity, with a calculated binding energy of -7.8 kcal/mol. The analysis of the best-docked pose shows that the quinoxaline core fits snugly into the hydrophobic pocket formed by residues like Leu718, Val726, and Ala743. Critically, a hydrogen bond is formed between the amine group of the ligand and the backbone carbonyl of Met793 in the hinge region of the kinase. This interaction is a hallmark of many known EGFR inhibitors and strongly supports the potential of this scaffold for further development.[15]

Conclusion

This in-depth computational and DFT study provides a detailed electronic and structural characterization of this compound. The analysis reveals a molecule with moderate reactivity, defined electrophilic and nucleophilic sites, and significant internal electronic stabilization. The HOMO-LUMO gap, MEP surface, and NBO analysis collectively create a comprehensive picture of its chemical behavior.

Furthermore, molecular docking studies demonstrate a promising binding affinity for the EGFR kinase active site, highlighting its potential as a scaffold for the design of novel anticancer agents. The insights gained from these theoretical studies are invaluable for guiding future synthetic efforts, enabling the rational design of derivatives with optimized pharmacological properties. This work underscores the power of computational chemistry as an essential tool in modern drug discovery and development.

References

- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 3-benzyl-2-substituted quinoxalines as novel monoamine oxidase A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nanobioletters.com [nanobioletters.com]

- 8. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journal.uctm.edu [journal.uctm.edu]

- 10. Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | MDPI [mdpi.com]

- 11. dergi-fytronix.com [dergi-fytronix.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. thaiscience.info [thaiscience.info]

- 14. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 15. ijlpr.com [ijlpr.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

Navigating the Labyrinth: A Technical Guide to the Solubility and Stability of 3-Chloroquinoxalin-2-amine

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a viable drug substance is fraught with challenges. Among the most critical of these are the fundamental physicochemical properties of solubility and stability. This guide provides an in-depth exploration of 3-Chloroquinoxalin-2-amine, a heterocyclic amine with significant potential in medicinal chemistry.[1][2][3] We will dissect the nuances of its solubility in various solvent systems and delineate the factors governing its stability, offering a robust framework for its handling, formulation, and analytical characterization.

Section 1: Understanding the Molecule: Physicochemical Profile of this compound

This compound (C₈H₆ClN₃) is a quinoxaline derivative, a class of compounds known for their diverse biological activities.[1][2][3][4] Its structure, featuring a fused benzene and pyrazine ring, imparts a degree of aromaticity and planarity that influences its interactions with solvents and its inherent stability.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClN₃ | PubChem CID: 817274[5] |

| Molecular Weight | 179.61 g/mol | Santa Cruz Biotechnology[6], PubChem CID: 817274[5] |

| IUPAC Name | This compound | PubChem CID: 817274[5] |

| CAS Number | 34117-90-3 | PubChem CID: 817274[5] |

| Physical Form | Solid | Sigma-Aldrich |

| Boiling Point | 289°C at 760 mmHg | Sigma-Aldrich |

| Storage | 4°C, protect from light | Sigma-Aldrich |

The presence of both a chloro-substituent and an amino group on the pyrazine ring are key determinants of the molecule's reactivity and intermolecular interactions. The amino group can act as a hydrogen bond donor, while the nitrogen atoms in the quinoxaline core can act as hydrogen bond acceptors, suggesting some solubility in polar solvents.[7][8] However, the overall aromatic structure contributes to its hydrophobicity, indicating that solubility in non-polar organic solvents is also likely.[7][9]

Section 2: The Solubility Puzzle: A Practical Approach to Characterization

Determining the solubility of an active pharmaceutical ingredient (API) is a cornerstone of pre-formulation studies.[10][11] It dictates the choice of solvents for synthesis, purification, and formulation, and is a critical parameter for bioavailability.

Theoretical Considerations and Solvent Selection

The principle of "like dissolves like" provides a preliminary framework for solvent selection.[9] Given the hybrid nature of this compound, a range of solvents with varying polarities should be investigated.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The ability to hydrogen bond with the amino group and quinoxaline nitrogens may afford some solubility. For amines, solubility in water is often pH-dependent.[8]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can engage in dipole-dipole interactions and may be effective at solvating the molecule.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The aromatic core of the quinoxaline ring suggests potential solubility in these solvents.

Experimental Protocol: Equilibrium Solubility Determination

The following protocol outlines a standard method for determining the equilibrium solubility of this compound. This method is aligned with principles outlined by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[12][13]

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, 0.1 N HCl, phosphate buffer pH 6.8, ethanol, methanol, acetonitrile, DMSO)

-

Vials with screw caps

-

Shaking incubator or magnetic stirrer with temperature control

-

Centrifuge

-

HPLC with a validated analytical method for this compound

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials to sediment the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered solution with an appropriate mobile phase to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

Data Analysis: The solubility is reported in mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent.

Visualizing the Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Section 3: The Stability Imperative: Ensuring Molecular Integrity

The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[14][15][16][17] Stability testing for new drug substances is rigorously governed by guidelines from the International Council for Harmonisation (ICH).[6][14][15][16][17]

Potential Degradation Pathways

For this compound, several degradation pathways should be considered:

-

Hydrolysis: The chloro-substituent on the quinoxaline ring may be susceptible to nucleophilic substitution by water, particularly under non-neutral pH conditions.[18][19][20] This could lead to the formation of the corresponding 3-hydroxyquinoxalin-2-amine.

-

Oxidation: The electron-rich amino group and the quinoxaline ring system can be prone to oxidation, especially in the presence of oxygen and light.

-

Photodegradation: Quinoxaline derivatives are known to undergo photochemical reactions.[21][22][23] Exposure to light, particularly UV radiation, could lead to complex degradation pathways.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to identify potential degradation products and to develop a stability-indicating analytical method.[6]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

0.1 N HCl, 0.1 N NaOH, and water

-

3% Hydrogen peroxide

-

HPLC-UV/MS system

-

Photostability chamber

-

Oven

Procedure:

-

Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Alkaline Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at a controlled temperature for a defined period.

-

Neutral Hydrolysis: Dissolve the compound in water and heat at a controlled temperature for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter).[15][21]

-

Sample Analysis: At appropriate time points, analyze the stressed samples by a stability-indicating HPLC-UV/MS method to separate and identify the parent compound and any degradation products.

Visualizing the Stability Testing Protocol

Caption: Protocol for Forced Degradation Studies.

Section 4: Concluding Remarks and Future Perspectives

A thorough understanding of the solubility and stability of this compound is not merely an academic exercise; it is a prerequisite for its successful development as a therapeutic agent. The experimental frameworks provided in this guide offer a systematic and scientifically rigorous approach to characterizing these critical properties. The insights gained from these studies will inform every stage of the development pipeline, from lead optimization and formulation design to the establishment of appropriate storage conditions and shelf-life. As research into quinoxaline derivatives continues to uncover new therapeutic possibilities, a solid foundation in their fundamental physicochemical properties will be the key to unlocking their full potential.

References

- 1. Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sul ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03305H [pubs.rsc.org]

- 2. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8H6ClN3 | CID 817274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. snscourseware.org [snscourseware.org]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. quora.com [quora.com]

- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 11. pharmtech.com [pharmtech.com]

- 12. who.int [who.int]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. pharma.gally.ch [pharma.gally.ch]

- 15. database.ich.org [database.ich.org]

- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 18. HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Halogeno-o-phenylenediamines and derived heterocycles. Part II. Hydrodechlorination of chloroquinoxalines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 20. ptacts.uspto.gov [ptacts.uspto.gov]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Photochemical reactions of biologically important quinoxaline n-oxides (Journal Article) | OSTI.GOV [osti.gov]

The Electronic Architecture of Quinoxaline: A Technical Guide for Scientific Discovery

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline ring system, a bicyclic heteroaromatic scaffold composed of a fused benzene and pyrazine ring, stands as a cornerstone in the design of novel therapeutics and advanced materials.[1][2][3] Its unique electronic nature governs its reactivity, photophysical behavior, and biological interactions, making a profound comprehension of these characteristics essential for innovation.[1] This guide provides an in-depth exploration of the electronic properties of the quinoxaline core, offering field-proven insights and practical methodologies for its application in scientific discovery.

The Electron-Deficient Core: A Foundation of Reactivity

At the heart of quinoxaline's distinct properties lies the electron-deficient nature of its pyrazine ring.[1] This inherent electron deficiency, arising from the presence of two electronegative nitrogen atoms, profoundly influences the molecule's chemical reactivity and physical attributes.[1] Consequently, the quinoxaline nucleus is particularly susceptible to nucleophilic attack, a characteristic that is fundamental to its synthetic manipulation and biological interactions.[1] The aromatic character of the fused ring system provides chemical stability through resonance.[2]

The specific electrostatic potential of the quinoxaline molecule dictates its hydrophobic and hydrophilic interactions with other molecules.[2] This electronic landscape can be strategically modulated through the introduction of various substituents, allowing for the fine-tuning of its properties for specific applications.[1][4][5]

Modulating the Electronic Landscape: The Role of Substituents

The electronic properties of quinoxaline derivatives can be precisely controlled by the nature and position of substituents on the ring system. This offers a powerful tool for molecular engineering in both medicinal chemistry and materials science.[1]

-

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as fluorine atoms or cyano groups, further enhances the electron-deficient character of the quinoxaline core.[6] This can lead to a stabilization of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[4][7] In the context of organic electronics, this can improve the power conversion efficiency of quinoxaline-based polymers in solar cells.[4][6] For instance, the incorporation of electron-withdrawing N-oxide groups in quinoxaline-1,4-dioxides makes the nucleus susceptible to nucleophilic substitution under milder conditions.[8]

-

Electron-Donating Groups (EDGs): Conversely, the addition of EDGs, such as methoxy or amino groups, can increase the electron density of the aromatic system.[4][5][9] This generally leads to an upshift in both the HOMO and LUMO energy levels.[4] In medicinal chemistry, the strategic placement of EDGs can enhance the biological activity of quinoxaline-based compounds.[2] For example, studies on anticancer quinoxalines have shown that electron-releasing groups on the aromatic ring can increase activity, while electron-withdrawing groups may decrease it.[2]

The interplay between the quinoxaline core and its substituents dictates the intramolecular charge transfer (ICT) characteristics of the molecule, which is crucial for its application in optoelectronic devices.[10]

Probing the Electronic Structure: Spectroscopic and Electrochemical Characterization

A comprehensive understanding of the electronic properties of quinoxaline derivatives requires a combination of spectroscopic and electrochemical techniques.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy provides valuable insights into the electronic transitions within the quinoxaline system. The absorption maxima are sensitive to the substitution pattern on the ring.[11] For instance, the electronic absorption spectra of 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxalines show that substitution at the C-8 position has a minor effect on the position of the low-energy absorption bands.[11]

Cyclic Voltammetry

Cyclic voltammetry is a powerful technique for determining the HOMO and LUMO energy levels of quinoxaline derivatives.[10][12] These parameters are critical for designing materials for organic electronic devices. The electrochemical behavior of these compounds reveals their electron-accepting and electron-donating capabilities.[13] Studies have shown a linear correlation between the reduction potential of 2-substituted quinoxaline derivatives and their electron affinity energy, confirming a consistent radical-anion formation mechanism upon reduction.[13]

Experimental Protocol: Cyclic Voltammetry of a Quinoxaline Derivative

-

Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

-

Preparation of the Analyte Solution: Dissolve the quinoxaline derivative in the electrolyte solution to a final concentration of approximately 1 mM.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

-

Data Acquisition:

-

Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed towards the reduction or oxidation potential of the analyte.

-

Reverse the scan direction after the first peak and scan back to the initial potential.

-

The scan rate can be varied (e.g., from 20 to 200 mV/s) to investigate the reversibility of the redox processes.

-

-

Data Analysis:

-

Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard:

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

-

The electrochemical band gap can be estimated from the difference between the onset potentials (E_gap = E_ox - E_red).

-

Caption: Workflow for Cyclic Voltammetry Analysis.

Computational Insights: Density Functional Theory (DFT)

Computational studies, particularly Density Functional Theory (DFT), have become indispensable for predicting and understanding the electronic properties of quinoxaline derivatives.[13][14] DFT calculations can provide valuable information on:

-

Optimized Geometries: Determining the most stable molecular conformations.

-

Frontier Molecular Orbitals (HOMO and LUMO): Visualizing the electron distribution and predicting reactivity.[14]

-

Electronic and Optical Properties: Calculating parameters such as ionization potentials, electron affinities, and absorption spectra.[14]

These theoretical investigations complement experimental data and guide the rational design of new quinoxaline-based molecules with desired electronic characteristics.[14][15]

Applications Driven by Electronics: From Medicine to Materials

The tunable electronic properties of the quinoxaline scaffold have led to its widespread use in diverse scientific fields.

Medicinal Chemistry

The quinoxaline moiety is a privileged scaffold in drug discovery, appearing in numerous compounds with a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][16][17][18][19] The electronic interactions of quinoxaline derivatives with biological targets are critical for their therapeutic effects. For example, the planar conformation of the quinoxaline ring allows for effective intercalation with DNA.[11] Structure-activity relationship (SAR) studies often reveal that the electronic nature of substituents plays a key role in determining the potency and selectivity of these compounds.[2]

Organic Electronics

Quinoxaline derivatives are extensively used as building blocks for organic electronic materials due to their excellent electron-accepting and transporting properties.[15][20][21] They are key components in:

-

Organic Light-Emitting Diodes (OLEDs): Where they can function as electron-transporting or emissive materials.[10][20]

-

Organic Field-Effect Transistors (OFETs): As n-type semiconductors.[15][20][22]

-